molecular formula C17H21NO2 B184912 (4-Ethoxybenzyl)(2-methoxybenzyl)amine CAS No. 444907-10-2

(4-Ethoxybenzyl)(2-methoxybenzyl)amine

Cat. No. B184912
CAS RN: 444907-10-2
M. Wt: 271.35 g/mol
InChI Key: NVRCYCNSEDFZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-Ethoxybenzyl)(2-methoxybenzyl)amine” would be a derivative of benzylamine, which is an organic compound with the formula C6H5CH2NH2 . The benzylamine structure is modified with ethoxy and methoxy groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “(4-Ethoxybenzyl)(2-methoxybenzyl)amine” would consist of two benzene rings, each substituted with an ethoxy or methoxy group, and a central amine group .


Chemical Reactions Analysis

Benzylamine derivatives can participate in a variety of chemical reactions. For example, they can undergo acylation, alkylation, and arylation reactions . They can also be used in the synthesis of other complex organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Ethoxybenzyl)(2-methoxybenzyl)amine” would be influenced by its molecular structure. For instance, similar compounds like (4-Methoxybenzyl)(2-methoxyethyl)amine have a molecular weight of 195.26 g/mol .

Mechanism of Action

Mode of Action

As a primary amine, it may participate in amination reactions with functionalized aryl bromides

Biochemical Pathways

It’s possible that this compound could influence various pathways due to its potential to participate in amination reactions . .

Pharmacokinetics

Some predicted properties include a density of 11±01 g/cm³, a boiling point of 3885±270 °C at 760 mmHg, and a vapor pressure of 00±09 mmHg at 25°C . The compound has a predicted water solubility of 86.09 mg/L at 25°C . These properties could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of (4-Ethoxybenzyl)(2-methoxybenzyl)amine’s action are currently unknown. Given its potential to participate in amination reactions , it may have a role in the synthesis of other compounds or in the modification of proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Ethoxybenzyl)(2-methoxybenzyl)amine. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability. For instance, its boiling point and vapor pressure suggest that it would be stable at room temperature but could evaporate under high heat . Its water solubility indicates that it could be distributed in aqueous environments .

Future Directions

The future directions for “(4-Ethoxybenzyl)(2-methoxybenzyl)amine” would likely involve further exploration of its potential uses in organic synthesis, given the versatility of benzylamine derivatives .

properties

IUPAC Name

1-(4-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-16-10-8-14(9-11-16)12-18-13-15-6-4-5-7-17(15)19-2/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRCYCNSEDFZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353350
Record name 1-(4-Ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444907-10-2
Record name 1-(4-Ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.